Tert-butyl 11-bromoundecanoate Tert-butyl 11-bromoundecanoate
Brand Name: Vulcanchem
CAS No.: 85216-74-6
VCID: VC8003442
InChI: InChI=1S/C15H29BrO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)CCCCCCCCCCBr
Molecular Formula: C15H29BrO2
Molecular Weight: 321.29 g/mol

Tert-butyl 11-bromoundecanoate

CAS No.: 85216-74-6

Cat. No.: VC8003442

Molecular Formula: C15H29BrO2

Molecular Weight: 321.29 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 11-bromoundecanoate - 85216-74-6

Specification

CAS No. 85216-74-6
Molecular Formula C15H29BrO2
Molecular Weight 321.29 g/mol
IUPAC Name tert-butyl 11-bromoundecanoate
Standard InChI InChI=1S/C15H29BrO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3
Standard InChI Key DIESFLMSMKQGRI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCCCCCCCCCBr
Canonical SMILES CC(C)(C)OC(=O)CCCCCCCCCCBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 11-bromoundecanoate (C₁₅H₂₉BrO₂) features an 11-carbon aliphatic chain terminated by a bromine atom and a tert-butyl ester group. The ester moiety confers stability against hydrolysis, while the bromine atom enables nucleophilic substitution reactions, making the compound versatile for further derivatization .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₉BrO₂PubChem
Molecular Weight321.29 g/molPubChem
CAS Number85216-74-6PubChem
SMILESCC(C)(C)OC(=O)CCCCCCCCCCBrPubChem
Boiling PointNot ReportedMySkinRecipes
Storage ConditionsRoom TemperatureMySkinRecipes

The compound’s 3D conformation, as modeled in PubChem, reveals a linear hydrocarbon chain with minimal steric hindrance, facilitating interactions in solution-phase reactions .

Synthesis and Industrial Production

Bromination of 10-Undecylenic Acid

The patent CN115433077A describes a two-stage reactor system for synthesizing 11-bromoundecanoic acid, the precursor to tert-butyl 11-bromoundecanoate . Key steps include:

  • Reaction Setup:

    • A mixture of 10-undecylenic acid, solvent (toluene/benzene), and initiator (e.g., benzoyl peroxide) is cooled to 0–10°C.

    • Hydrogen bromide gas is introduced countercurrently in an addition tower packed with high-surface-area填料 .

  • Optimized Conditions:

    • Temperature: 10–30°C in the addition tower; 30–50°C in the reaction kettle.

    • Pressure: 50–80 kPa (absolute) during solvent distillation.

    • Initiator: Dual initiators enhance radical formation, achieving 98.6% conversion and 97.4% selectivity .

Table 2: Synthesis Parameters

ParameterValue
Solvent Ratio (mass)4–6:1 (solvent:acid)
HBr Gas Flow70–75% to addition tower
Reaction Time8 hours (patent CN1100030C)
Yield96.04%

Applications in Industrial and Pharmaceutical Contexts

Surfactants and Lubricants

The long alkyl chain and terminal bromine enable tert-butyl 11-bromoundecanoate to act as a precursor for:

  • Cationic Surfactants: Quaternization of the bromine atom with amines yields compounds with antimicrobial and emulsifying properties.

  • Biodegradable Lubricants: Transesterification with polyols produces esters with high thermal stability .

Pharmaceutical Intermediates

The compound’s reactivity supports its use in synthesizing:

  • Anticancer Agents: Coupling with heterocyclic amines via Buchwald-Hartwig amination.

  • Prodrugs: Enzymatic hydrolysis of the ester releases bioactive carboxylic acids in vivo .

Polymer Science

Incorporation into copolymers enhances material properties:

  • Thermoplastics: Bromine improves flame retardancy.

  • Elastomers: Long chains impart flexibility and low-temperature resistance .

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